

# A comparative analysis of the AMG8833 and other commercial thermal array sensors.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AMG8380

Cat. No.: B605416

[Get Quote](#)

A Comparative Analysis of Commercial Thermal Array Sensors: AMG8833, MLX90640, and FLIR Lepton Series

For researchers, scientists, and drug development professionals, the selection of appropriate sensor technology is critical for accurate and reliable data acquisition. This guide provides a comparative analysis of three popular commercial thermal array sensors: the Panasonic AMG8833, the Melexis MLX90640, and the Teledyne FLIR Lepton series. The comparison focuses on key performance metrics, supported by standardized experimental protocols relevant to research and development applications.

## Performance Specifications

The selection of a thermal array sensor is primarily driven by its performance characteristics. The following table summarizes the key quantitative data for the AMG8833, MLX90640, and various models within the FLIR Lepton series.

| Parameter                     | Panasonic<br>AMG8833                                    | Melexis MLX90640                                                                  | Teledyne FLIR<br>Lepton Series<br>(Representative)    |
|-------------------------------|---------------------------------------------------------|-----------------------------------------------------------------------------------|-------------------------------------------------------|
| Resolution                    | 8x8 pixels (64) <a href="#">[1]</a> <a href="#">[2]</a> | 32x24 pixels (768) <a href="#">[1]</a><br><a href="#">[3]</a> <a href="#">[4]</a> | 80x60 to 160x120<br>pixels                            |
| Field of View (FOV)           | 60°                                                     | 55°x35° or 110°x75°                                                               | 50°, 57°, 95°, 160°<br>HFOV options                   |
| Temperature Range             | 0°C to 80°C                                             | -40°C to 300°C                                                                    | Up to 450°C<br>depending on model                     |
| Accuracy                      | ±2.5°C                                                  | ±1°C to ±2°C                                                                      | ±5°C or 5% (High<br>Gain), ±10°C or 10%<br>(Low Gain) |
| Refresh Rate                  | 1Hz or 10Hz                                             | 0.5Hz to 64Hz<br>(programmable)                                                   | < 9Hz (Export<br>compliant)                           |
| Thermal Sensitivity<br>(NETD) | Not specified                                           | 0.1K RMS @ 1Hz                                                                    | <50 mK                                                |
| Interface                     | I2C                                                     | I2C                                                                               | SPI, I2C                                              |
| Operating Voltage             | 3.3V                                                    | 3.3V/5V                                                                           | 2.8V (sensor), 1.2V<br>(digital core)                 |

## Experimental Protocols for Performance Evaluation

To ensure an objective comparison of these sensors, a standardized set of experimental protocols should be employed. These methodologies are designed to evaluate the key performance indicators critical for scientific applications.

### Thermal Accuracy and Precision Measurement

Objective: To quantify the accuracy and precision of each sensor against a calibrated temperature source.

Methodology:

- **Setup:** A certified blackbody calibrator is used as the temperature reference. The thermal array sensor is mounted at a fixed distance (e.g., 25 cm) from the blackbody aperture. The experimental setup should be in a temperature-controlled environment with minimal air currents to reduce convective cooling effects.
- **Procedure:**
  - The blackbody calibrator is set to a series of temperatures across the sensor's specified operating range (e.g., in 10°C increments from 20°C to 80°C).
  - At each temperature setpoint, allow the system to stabilize for a predetermined period (e.g., 15 minutes).
  - Record a series of frames (e.g., 100 consecutive frames) from the thermal array sensor.
  - The temperature of the central pixels of the array is averaged for each frame.
- **Data Analysis:**
  - Accuracy: Calculated as the difference between the average measured temperature and the blackbody setpoint temperature.
  - Precision (Repeatability): Calculated as the standard deviation of the temperature readings from the recorded frames at each setpoint.

## Noise Equivalent Temperature Difference (NETD) Characterization

**Objective:** To measure the temporal noise of the sensor, which indicates the smallest temperature difference it can detect.

**Methodology:**

- **Setup:** The sensor is positioned to view a uniform, stable blackbody source at a known temperature (e.g., 35°C) in a thermally stable environment.
- **Procedure:**

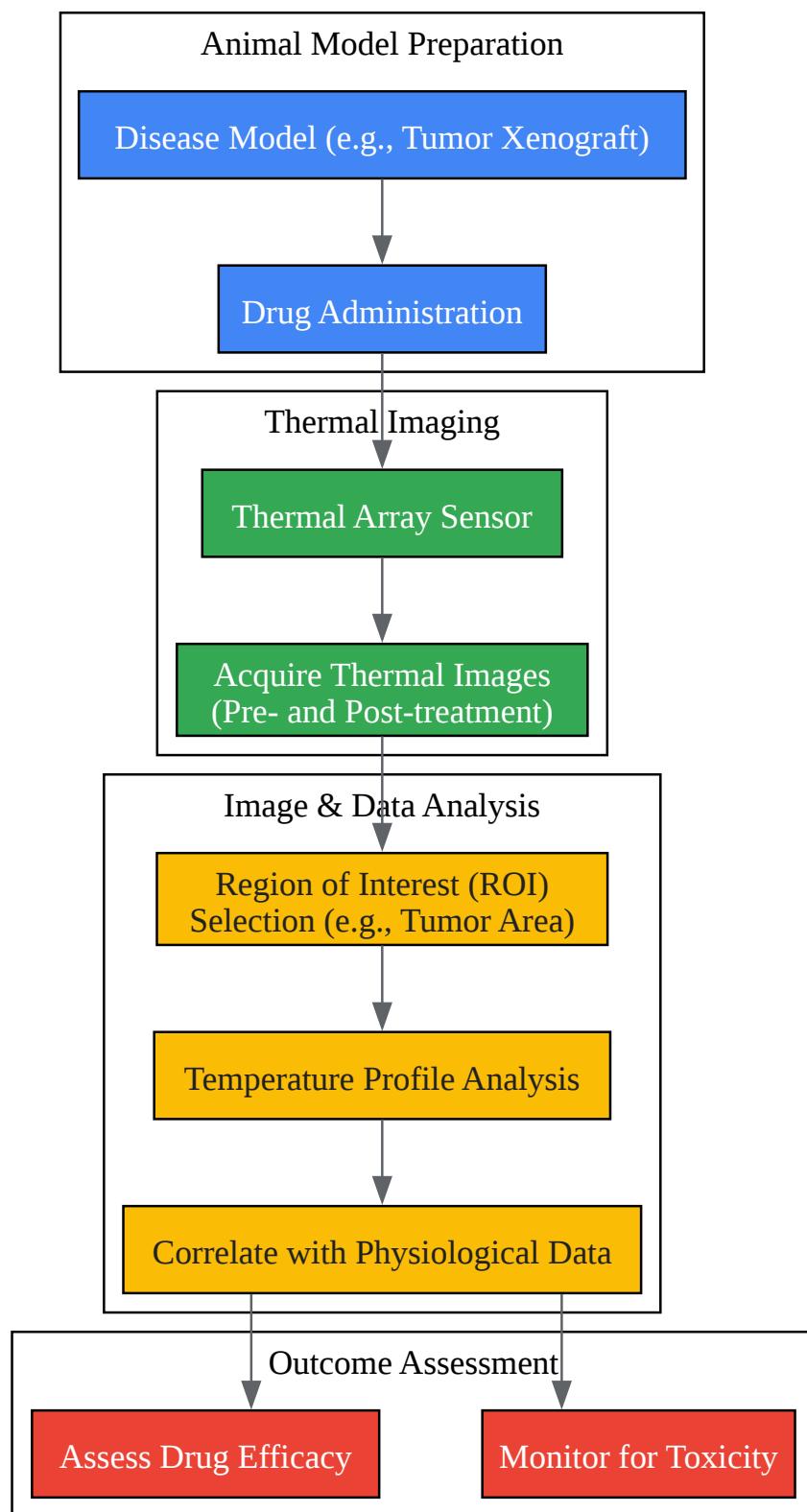
- A sequence of several hundred frames is captured.
- The spatial noise is removed from each frame by averaging the pixel values.
- The temporal standard deviation of a central pixel (or an average of a small group of central pixels) is calculated across all frames.
- Data Analysis: The NETD is the calculated temporal standard deviation, typically expressed in milliKelvins (mK). A lower NETD value indicates better thermal sensitivity.

## Spatial Resolution and Field of View (FOV) Verification

Objective: To verify the manufacturer's specifications for spatial resolution and FOV.

Methodology:

- Setup: A heated target of known dimensions (e.g., a thin, heated wire or a patterned thermal target) is placed at a known distance from the sensor.
- Procedure:
  - An image of the target is captured.
  - The number of pixels that the target occupies in the image is measured.
- Data Analysis:
  - Spatial Resolution: The instantaneous field of view (IFOV) can be calculated based on the pixel size and the focal length of the lens (if known) or estimated from the image of the known-sized target at a known distance.
  - Field of View: The horizontal and vertical FOV can be calculated by imaging a large, uniform heated area at a known distance and measuring the extents of the imaged area in the sensor's field of view.


## Visualization of Experimental and Application Workflows

The following diagrams illustrate a typical experimental workflow for comparing thermal array sensors and a conceptual workflow for their application in preclinical research.



[Click to download full resolution via product page](#)

*Experimental workflow for thermal sensor comparison.*



[Click to download full resolution via product page](#)

*Workflow for thermal imaging in preclinical drug development.*

## Applications in Research and Drug Development

Thermal array sensors offer a non-invasive method for monitoring physiological processes, making them valuable tools in various research and drug development stages.

- **Preclinical Research:** In animal models, these sensors can monitor inflammation, tumor growth, and the response to therapeutic agents by detecting changes in surface body temperature. For example, a decrease in tumor temperature may indicate necrosis as a result of treatment.
- **Cell Metabolism Studies:** Changes in cellular metabolism are often accompanied by heat production. High-sensitivity thermal sensors can be employed to monitor the metabolic activity of cell cultures in response to drug compounds, providing insights into drug efficacy and mechanism of action.
- **High-Throughput Screening:** While lower resolution, the affordability and small form factor of sensors like the AMG8833 and MLX90640 make them potentially suitable for integration into high-throughput screening platforms to assess the thermogenic or thermoinhibitory effects of compound libraries on biological samples.

## Conclusion

The choice between the AMG8833, MLX90640, and FLIR Lepton series depends heavily on the specific application requirements.

- The Panasonic AMG8833 is a cost-effective solution for applications where low spatial resolution is acceptable, such as presence detection or basic thermal monitoring.
- The Melexis MLX90640 offers a significant improvement in resolution over the AMG8833, making it suitable for applications requiring more detailed thermal imaging, such as non-contact temperature measurement and basic thermal inspection.
- The Teledyne FLIR Lepton series provides the highest resolution and radiometric accuracy, making it the preferred choice for quantitative scientific research and applications demanding high-quality thermal imaging and precise temperature measurements.

For researchers and drug development professionals, the higher resolution and superior thermal sensitivity of the FLIR Lepton series will generally provide more reliable and detailed data, particularly in applications requiring precise temperature measurements of small subjects or subtle thermal gradients. However, for proof-of-concept studies or applications where cost is a primary constraint, the MLX90640 presents a compelling intermediate option. The AMG8833 is best suited for ancillary monitoring tasks where high-resolution thermal data is not a prerequisite. The selection should be guided by a thorough evaluation of the trade-offs between cost, resolution, accuracy, and the specific demands of the experimental protocol.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Access to this page has been denied. [my.mouser.com]
- 2. seeedstudio.com [seeedstudio.com]
- 3. Choosing the Best Thermal Camera: FLIR's Four Most Important Factors [tester.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A comparative analysis of the AMG8833 and other commercial thermal array sensors.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605416#a-comparative-analysis-of-the-amg8833-and-other-commercial-thermal-array-sensors>]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)